7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C8H16ClN. It is a spirocyclic compound, characterized by a unique structure that includes a spiro-connected oxane and azaspiro ring system.
Preparation Methods
The synthesis of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane and four-membered rings using readily available starting materials. These reactions typically employ conventional chemical transformations and minimal chromatographic purifications . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. It is known to act as a reversible and selective inhibitor of the enzyme monoamine oxidase A (MAO-A). MAO-A catalyzes the oxidation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, the compound can modulate the levels of these neurotransmitters, potentially leading to therapeutic effects.
Comparison with Similar Compounds
7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride can be compared with other similar compounds, such as:
- 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid benzyl ester
- 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific inhibitory action on MAO-A, which distinguishes it from other related compounds.
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
7-methyl-5-oxa-2-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-6-2-7(9-3-6)4-8-5-7;/h6,8H,2-5H2,1H3;1H |
InChI Key |
GPYMLUKQBLNIND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CNC2)OC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.